Glycitin

Catalog No.
S529031
CAS No.
40246-10-4
M.F
C22H22O10
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycitin

CAS Number

40246-10-4

Product Name

Glycitin

IUPAC Name

3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1

InChI Key

OZBAVEKZGSOMOJ-MIUGBVLSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Glycitein-7-beta-O-glucoside; Glycitin; ZX-AFC000687; ZXAFC000687; ZX AFC000687; HY-N0012; HYN0012; HY N0012

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound Glycitin is 446.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of hydroxyisoflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glycitin (CAS 40246-10-4) is a primary O-methylated isoflavone glycoside found in soybeans, serving as the direct biochemical precursor to the bioactive aglycone, glycitein. In procurement and material selection, Glycitin is distinguished from other major soy isoflavones by its specific methoxy-substituted structural profile, which fundamentally alters its solubility, thermal stability, and metabolic absorption kinetics. As a high-purity analytical standard or formulation ingredient, it is prioritized for its high relative hydrophilicity compared to aglycones and its unique pharmacokinetic behavior. Buyers typically procure Glycitin for precise HPLC quantification workflows, aqueous-based nutraceutical formulations, and targeted phytoestrogen research where the specific glycitein metabolic pathway is required. [1]

Substituting Glycitin with other common soy glycosides, such as genistin or daidzin, fundamentally alters the downstream metabolic profile, as only Glycitin yields the specific O-methylated aglycone (glycitein) required for distinct estrogen-receptor modulation. Furthermore, substituting Glycitin with its own aglycone (glycitein) to bypass the hydrolysis step is a critical formulation error. Unlike the genistein pathway where the aglycone is preferred, in vivo models demonstrate a paradoxical bioavailability inversion where the intact glucoside (Glycitin) achieves significantly higher systemic absorption than the free aglycone [1]. Additionally, the aglycone exhibits a 1,000- to 10,000-fold reduction in aqueous solubility compared to the glycoside, rendering it unsuitable for many liquid formulations and precipitating out of aqueous matrices where Glycitin remains highly stable [2].

Paradoxical Bioavailability Advantage Over Aglycone Form

In standard isoflavone formulation, aglycones are often assumed to be more bioavailable than their glycoside counterparts. However, quantitative pharmacokinetic studies in aged mammalian models reveal that the glycitein pathway exhibits an inverted absorption profile. The bioavailability of the glucoside form (Glycitin) was measured at 21 ± 10%, which is significantly higher than the free aglycone form (glycitein) at 8 ± 3%. This contrasts sharply with the genistein pathway, where the aglycone (35%) outperformed the glucoside (11%). [1]

Evidence DimensionSystemic Bioavailability (AUC oral / AUC IV)
Target Compound DataGlycitin (Glucoside): 21 ± 10%
Comparator Or BaselineGlycitein (Aglycone): 8 ± 3%
Quantified Difference2.6-fold higher bioavailability for the target compound.
ConditionsIn vivo mammalian model (aged male F-344 rats), LC/MS quantification.

Formulators must procure the glycoside (Glycitin) rather than the aglycone to maximize systemic delivery of the glycitein pathway, reversing the standard procurement logic used for other isoflavones.

Thermal Degradation Kinetics During High-Heat Processing

Glycitin exhibits the highest thermal lability among the primary soy isoflavone glycosides, dictating strict temperature controls during extraction and processing. When subjected to high-heat conditions (215 °C for 3 minutes), Glycitin degrades rapidly, retaining only 2.1% of its original concentration. Under identical conditions, its structural analogs daidzin and genistin demonstrated significantly higher thermal resilience, retaining 35.1% and 26.0% of their baseline concentrations, respectively. [1]

Evidence DimensionConcentration Retention at 215 °C (3 min)
Target Compound DataGlycitin: 2.1% retention
Comparator Or BaselineDaidzin: 35.1% retention; Genistin: 26.0% retention
Quantified Difference12- to 16-fold greater thermal degradation for Glycitin compared to in-class analogs.
ConditionsPreparative-scale reverse-phase HPLC purified standards heated at 215 °C, quantified via UV detection at 254 nm.

Procurement and manufacturing teams must specify low-temperature extraction and avoid high-heat spray drying or sterilization steps when processing Glycitin, as it cannot withstand the thermal profiles tolerated by daidzin or genistin.

Aqueous Solubility and Cyclodextrin Complexation Efficiency

The presence of the glucoside moiety renders Glycitin highly hydrophilic compared to its aglycone, glycitein, which suffers from a 1,000- to 10,000-fold reduction in aqueous solubility [1]. Furthermore, Glycitin demonstrates high compatibility with solubility-enhancing excipients. Complexation of the isoflavone extract with beta-cyclodextrin increased aqueous solubility by approximately 26-fold (from 0.076 mg/mL to 2.0 mg/mL). For the glycitin/glycitein fraction specifically, this cyclodextrin complexation resulted in a 540% increase in Cmax and a 170% increase in total AUC upon oral administration compared to the uncomplexed extract [2].

Evidence DimensionPharmacokinetic Cmax and Aqueous Solubility
Target Compound DataGlycitin (in beta-cyclodextrin complex): 540% Cmax increase
Comparator Or BaselineUncomplexed Glycitin baseline
Quantified Difference26-fold increase in aqueous solubility; 5.4-fold increase in Cmax.
ConditionsAqueous solubility assay at room temperature; in vivo oral administration in Sprague-Dawley rats.

Buyers developing liquid suspensions or advanced oral delivery systems should prioritize Glycitin for beta-cyclodextrin inclusion to overcome baseline isoflavone solubility limits and achieve significant pharmacokinetic gains.

High-Bioavailability Phytoestrogen Formulations

Because Glycitin achieves a 2.6-fold higher bioavailability than its aglycone (glycitein), it is the optimal starting material for oral nutraceuticals and therapeutics targeting the glycitein metabolic pathway. Formulators must select this specific CAS over the aglycone to ensure sufficient systemic absorption without requiring extreme dose escalation. [1]

Cold-Process Extraction and Liquid Chromatography Standards

Due to its extreme thermal lability (degrading to 2.1% at 215 °C compared to daidzin's 35.1%), Glycitin is best suited for cold-press extraction workflows, lyophilization, and low-temperature analytical standard preparation. It serves as a critical marker for thermal abuse in soy processing; a depleted Glycitin peak in HPLC analysis indicates excessive heat exposure during manufacturing. [2]

Cyclodextrin-Enhanced Aqueous Delivery Systems

Glycitin's inherent hydrophilicity, combined with its proven 540% Cmax boost when complexed with beta-cyclodextrin, makes it a highly suitable candidate for aqueous-based functional beverages and liquid pharmaceutical suspensions. It avoids the severe precipitation risks associated with substituting the 1,000-fold less soluble aglycone form. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

446.12129689 Da

Monoisotopic Mass

446.12129689 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G2S44P62XC

MeSH Pharmacological Classification

Phytoestrogens

Other CAS

40246-10-4

Wikipedia

Glycitin

Dates

Last modified: 08-15-2023
1: Kim YM, Huh JS, Lim Y, Cho M. Soy Isoflavone Glycitin (4'-Hydroxy-6-Methoxyisoflavone-7-D-Glucoside) Promotes Human Dermal Fibroblast Cell Proliferation and Migration via TGF-β Signaling. Phytother Res. 2015 May;29(5):757-69. doi: 10.1002/ptr.5313. Epub 2015 Mar 11. PubMed PMID: 25758427.
2: Zang Y, Igarashi K, Yu C. Anti-obese and anti-diabetic effects of a mixture of daidzin and glycitin on C57BL/6J mice fed with a high-fat diet. Biosci Biotechnol Biochem. 2015;79(1):117-23. doi: 10.1080/09168451.2014.955453. Epub 2014 Sep 11. PubMed PMID: 25209298.
3: Xu Z, Wu Q, Godber JS. Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating. J Agric Food Chem. 2002 Dec 4;50(25):7402-6. PubMed PMID: 12452666.
4: Zhang L, Chen J, Chai W, Ni M, Sun X, Tian D. Glycitin regulates osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells. Exp Ther Med. 2016 Nov;12(5):3063-3067. Epub 2016 Sep 13. PubMed PMID: 27882117; PubMed Central PMCID: PMC5103745.
5: Li XH, Zhang JC, Sui SF, Yang MS. Effect of daidzin, genistin, and glycitin on osteogenic and adipogenic differentiation of bone marrow stromal cells and adipocytic transdifferentiation of osteoblasts. Acta Pharmacol Sin. 2005 Sep;26(9):1081-6. PubMed PMID: 16115375.
6: Uesugi T, Toda T, Tsuji K, Ishida H. Comparative study on reduction of bone loss and lipid metabolism abnormality in ovariectomized rats by soy isoflavones, daidzin, genistin, and glycitin. Biol Pharm Bull. 2001 Apr;24(4):368-72. PubMed PMID: 11305597.
7: Yeom SJ, Kim BN, Kim YS, Oh DK. Hydrolysis of isoflavone glycosides by a thermostable β-glucosidase from Pyrococcus furiosus. J Agric Food Chem. 2012 Feb 15;60(6):1535-41. doi: 10.1021/jf204432g. Epub 2012 Feb 1. PubMed PMID: 22251001.
8: Puri A, Panda BP. Simultaneous estimation of glycosidic isoflavones in fermented and unfermented soybeans by TLC-densitometric method. J Chromatogr Sci. 2015 Feb;53(2):338-44. doi: 10.1093/chromsci/bmu045. Epub 2014 May 28. PubMed PMID: 24872524.
9: Gaya P, Peirotén Á, Medina M, Landete JM. Isoflavone metabolism by a collection of lactic acid bacteria and bifidobacteria with biotechnological interest. Int J Food Sci Nutr. 2016;67(2):117-24. doi: 10.3109/09637486.2016.1144724. Epub 2016 Feb 16. PubMed PMID: 26878882.
10: Seo GY, Lim Y, Koh D, Huh JS, Hyun C, Kim YM, Cho M. TMF and glycitin act synergistically on keratinocytes and fibroblasts to promote wound healing and anti-scarring activity. Exp Mol Med. 2017 Mar 17;49(3):e302. doi: 10.1038/emm.2016.167. PubMed PMID: 28303029; PubMed Central PMCID: PMC5382558.
11: van der Velpen V, Geelen A, Hollman PC, Schouten EG, van 't Veer P, Afman LA. Isoflavone supplement composition and equol producer status affect gene expression in adipose tissue: a double-blind, randomized, placebo-controlled crossover trial in postmenopausal women. Am J Clin Nutr. 2014 Nov;100(5):1269-77. doi: 10.3945/ajcn.114.088484. Epub 2014 Aug 20. PubMed PMID: 25332325.
12: Baú TR, Garcia S, Ida EI. Changes in soymilk during fermentation with kefir culture: oligosaccharides hydrolysis and isoflavone aglycone production. Int J Food Sci Nutr. 2015;66(8):845-50. doi: 10.3109/09637486.2015.1095861. Epub 2015 Oct 12. PubMed PMID: 26460145.
13: Zhang Y, Chang SK. Isoflavone Profiles and Kinetic Changes during Ultra-High Temperature Processing of Soymilk. J Food Sci. 2016 Mar;81(3):C593-9. doi: 10.1111/1750-3841.13236. Epub 2016 Jan 27. PubMed PMID: 26814612.
14: Mulsow K, Eidenschink J, Melzig MF. FT-IR Method for the Quantification of Isoflavonol Glycosides in Nutritional Supplements of Soy (Glycine max (L.) MERR.). Sci Pharm. 2015 Mar 6;83(2):377-86. doi: 10.3797/scipharm.1410-02. Print 2015 Apr-Jun. PubMed PMID: 26839824; PubMed Central PMCID: PMC4727761.
15: Choi JH, Chung MJ, Jeong DY, Oh DH. Immunostimulatory activity of isoflavone-glycosides and ethanol extract from a fermented soybean product in human primary immune cells. J Med Food. 2014 Oct;17(10):1113-21. doi: 10.1089/jmf.2013.3040. Epub 2014 Sep 17. PubMed PMID: 25230138.
16: Quinhone Júnior A, Ida EI. Isoflavones of the soybean components and the effect of germination time in the cotyledons and embryonic axis. J Agric Food Chem. 2014 Aug 20;62(33):8452-9. doi: 10.1021/jf502927m. Epub 2014 Aug 12. PubMed PMID: 25070365.
17: Gaya P, Medina M, Sánchez-Jiménez A, Landete JM. Phytoestrogen Metabolism by Adult Human Gut Microbiota. Molecules. 2016 Aug 9;21(8). pii: E1034. doi: 10.3390/molecules21081034. PubMed PMID: 27517891.
18: Andrade JC, Mandarino JM, Kurozawa LE, Ida EI. The effect of thermal treatment of whole soybean flour on the conversion of isoflavones and inactivation of trypsin inhibitors. Food Chem. 2016 Mar 1;194:1095-101. doi: 10.1016/j.foodchem.2015.08.115. Epub 2015 Sep 3. PubMed PMID: 26471658.
19: Islam MA, Punt A, Spenkelink B, Murk AJ, Rolaf van Leeuwen FX, Rietjens IM. Conversion of major soy isoflavone glucosides and aglycones in in vitro intestinal models. Mol Nutr Food Res. 2014 Mar;58(3):503-15. doi: 10.1002/mnfr.201300390. Epub 2013 Nov 18. PubMed PMID: 24668774.
20: Talaei M, Lee BL, Ong CN, van Dam RM, Yuan JM, Koh WP, Pan A. Urine phyto-oestrogen metabolites are not significantly associated with risk of type 2 diabetes: the Singapore Chinese health study. Br J Nutr. 2016 May;115(9):1607-15. doi: 10.1017/S0007114516000581. Epub 2016 Mar 7. PubMed PMID: 26949260.

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